molecular formula C23H24N2O3S2 B5021053 N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B5021053
M. Wt: 440.6 g/mol
InChI Key: NYRAFHSSIRUZGC-UHFFFAOYSA-N
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Description

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide is a complex organic compound characterized by its unique structure, which includes a sulfamoyl group, a phenylsulfanyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide typically involves multiple steps:

    Formation of the Sulfamoyl Group: This step involves the reaction of 4-aminobenzenesulfonamide with 2-phenylethylamine under acidic conditions to form the sulfamoyl derivative.

    Introduction of the Phenylsulfanyl Group: The next step involves the reaction of the sulfamoyl derivative with phenylthiol in the presence of a base such as sodium hydroxide to introduce the phenylsulfanyl group.

    Formation of the Propanamide Backbone: Finally, the compound is reacted with 3-bromopropionyl chloride in the presence of a base to form the propanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A bromide salt with similar antimicrobial activity.

Uniqueness

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(2-phenylethylsulfamoyl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c26-23(16-18-29-21-9-5-2-6-10-21)25-20-11-13-22(14-12-20)30(27,28)24-17-15-19-7-3-1-4-8-19/h1-14,24H,15-18H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRAFHSSIRUZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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